molecular formula C8H10N4OS B2576267 2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide CAS No. 2094578-29-5

2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide

Cat. No.: B2576267
CAS No.: 2094578-29-5
M. Wt: 210.26
InChI Key: BCFQGXBWVPWHCV-UHFFFAOYSA-N
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Description

2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide is a synthetic organic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, contributing to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, 4-cyano-3-methyl-1,2-thiazole is prepared by reacting 3-methyl-2-bromoacrylonitrile with thiourea under basic conditions.

    Amination: The thiazole derivative is then subjected to amination using methylamine to introduce the methylamino group at the 5-position of the thiazole ring.

    Acetamide Formation: Finally, the compound is reacted with chloroacetamide to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions often require a catalyst or base, such as triethylamine, and are conducted under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Comparison with Similar Compounds

2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide can be compared with other thiazole derivatives:

    2-Aminothiazole: Known for its antimicrobial and anticancer properties, but lacks the cyano and acetamide functionalities.

    4-Methylthiazole: Used in flavor and fragrance industries, but does not possess the same biological activity as the cyano-substituted derivative.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes, but differs significantly in structure and function.

Properties

IUPAC Name

2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-5-6(3-9)8(14-11-5)12(2)4-7(10)13/h4H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFQGXBWVPWHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)N(C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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